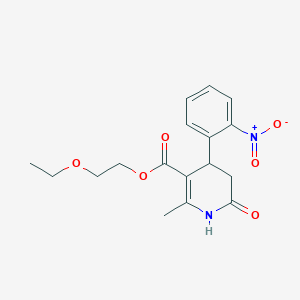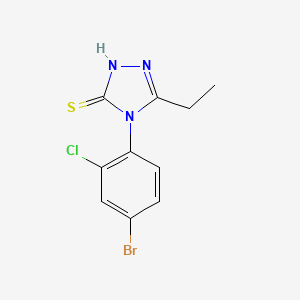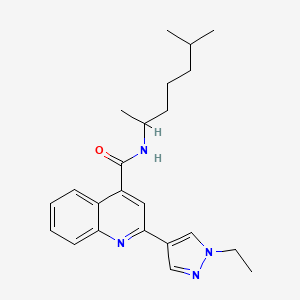![molecular formula C23H22ClFN4OS B4597549 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4597549.png)
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
描述
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the pyrazole ring and the fluorobenzyl moiety, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions, where the pyrazole ring reacts with a chloropropyl halide.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.
Introduction of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where the quinazolinone core reacts with a fluorobenzyl halide.
Final Assembly: The final compound is obtained by coupling the intermediate products through appropriate condensation reactions.
化学反应分析
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and fluorobenzyl moieties.
Condensation: Condensation reactions can occur between the functional groups, leading to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
科学研究应用
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar compounds to 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE include:
Quinazolinone Derivatives: Compounds with a quinazolinone core structure, such as gefitinib and erlotinib, which are used as anticancer agents.
Pyrazole Derivatives: Compounds containing a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.
Fluorobenzyl Compounds: Compounds with a fluorobenzyl group, such as fluoxetine, which is used as an antidepressant.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4OS/c1-15-21(24)16(2)29(27-15)13-7-12-28-22(30)18-9-4-6-11-20(18)26-23(28)31-14-17-8-3-5-10-19(17)25/h3-6,8-11H,7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWOHPHCMMTMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4597471.png)
![1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4597477.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4597480.png)

![3-(4-bromophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B4597504.png)

![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4597538.png)
![N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B4597542.png)
![8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4597544.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4597556.png)
![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4597561.png)
![methyl 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4597569.png)
![7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597577.png)
